molecular formula C9H9BrO B1339107 3-(4-Bromophenyl)propanal CAS No. 80793-25-5

3-(4-Bromophenyl)propanal

Cat. No.: B1339107
CAS No.: 80793-25-5
M. Wt: 213.07 g/mol
InChI Key: RXZJWVPNFPPSEM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)propanal is an organic compound with the molecular formula C9H9BrO. It is a colorless to yellow liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanal group.

Mechanism of Action

Aromatic aldehydes are often involved in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions at the benzylic position . The benzylic position is the carbon atom outside the ring that is attached to the aromatic system. These reactions can lead to various products depending on the conditions and reagents used.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Bromophenyl)propanal can be synthesized through several methods. One common method involves the reaction of 4-bromobenzaldehyde with propanal in the presence of a catalyst. Another method includes the oxidation of 3-(4-bromophenyl)propanol using Dess-Martin periodinane as the oxidizing agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-(4-bromophenyl)propanoic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, forming 3-(4-bromophenyl)propanol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 3-(4-Bromophenyl)propanoic acid

    Reduction: 3-(4-Bromophenyl)propanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research on potential pharmaceutical applications, including the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propanal
  • 3-(4-Fluorophenyl)propanal
  • 3-(4-Iodophenyl)propanal

Uniqueness

3-(4-Bromophenyl)propanal is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

3-(4-bromophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZJWVPNFPPSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467249
Record name 3-(4-bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80793-25-5
Record name 3-(4-bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

210 mg (0.86 mmol) Pd(OAc)2, 5.23 g (17.32 mmol) tetra-n-butylammonium chloride and 3.6 g NaHCO3 are added to a solution of 5.0 g (17.32 mmol) 4-bromo-iodo-benzene and 3.0 mL (43.67 mmol) allylalcohol in 30 mL DMF. The reaction solution is stirred for 2 h at 60° C. and diluted with 50 mL water. The aqueous phase is extracted with 50 mL EtOAc and the combined organic extracts are washed with 50 mL saturated NaCl solution. The organic phase is dried over Na2SO4 and the solvent is eliminated i.vac. Further purification is carried out by column chromatography on silica gel (cyc/EtOAc 3:1).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5.23 g
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
210 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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